Maytansinol butyrate

Description

Contextualizing Maytansinol (B1676226) Butyrate (B1204436) within the Maytansinoid Class

Maytansinoids are structurally complex ansamacrolides, characterized by a 19-member macrocyclic lactam ring attached to a chlorinated benzene (B151609) ring. nih.govnih.gov The parent compound of the class is maytansine (B1676224). ethz.ch Variations among different maytansinoids most commonly occur in the ester substituent at the C-3 position of the macrocyclic ring. nih.gov

Maytansinol is the foundational precursor for many semi-synthetic maytansinoids. nih.govnih.gov It is the core maytansinoid structure, lacking the ester group at the C-3 position, featuring a hydroxyl group instead. unimi.itethz.ch Early research established that the presence of an ester chain at this C-3 position is crucial for the potent biological activity of maytansinoids. nih.govunimi.it Maytansinol itself demonstrates weaker activity in inhibiting tubulin polymerization compared to its esterified counterparts, highlighting the importance of the C-3 ester moiety for biological function and cell permeability. unimi.it

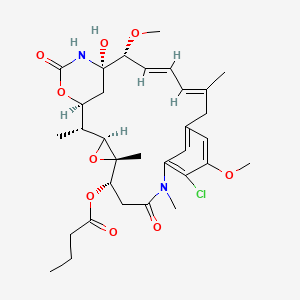

Maytansinol butyrate, also known as Ansamitocin P-3, is a derivative where the C-3 hydroxyl group of maytansinol has been esterified with butyric acid to form a butyrate ester. uni.lumolnova.cn This modification is achieved through a chemical process known as acylation, a central strategy in maytansinoid research for creating new analogs with potentially enhanced properties. unimi.itresearchgate.net The exploration of different acyl groups, such as butyrate, allows researchers to systematically investigate structure-activity relationships. researchgate.net

Historical Perspective of Maytansinoid Discovery and Early Research Directions

The field of maytansinoid research began in the 1970s with the isolation of maytansine from the East African shrub Maytenus serrata (formerly M. ovatus). nih.govuni.lu The compound immediately drew significant interest due to its extraordinary potency as an antimitotic agent, which inhibits the assembly of microtubules, a critical component for cell division. nih.govnih.gov

This initial promise led to clinical trials of maytansine as a standalone anticancer agent. researchgate.netresearchgate.net However, these trials proved disappointing. researchgate.netunimi.it While a potent cytotoxic agent, maytansine exhibited a narrow therapeutic window, causing unacceptable systemic toxicity, including neurotoxicity and hepatotoxicity, in patients. nih.govunimi.it These early setbacks effectively precluded the further clinical development of maytansine as a conventional chemotherapeutic drug and shifted the focus of research. researchgate.netunimi.it The scientific community began to explore maytansinoids not as standalone drugs, but as highly potent cytotoxic components that could be targeted specifically to cancer cells, laying the groundwork for their modern applications. researchgate.netresearchgate.net

Current Research Landscape and Significance of this compound

The current research landscape for maytansinoids is dominated by their use as the cytotoxic "payload" in antibody-drug conjugates (ADCs). nih.govnih.govresearchgate.net ADCs are a class of targeted therapies that use a monoclonal antibody to selectively deliver a potent toxin, like a maytansinoid, directly to cancer cells, thereby reducing systemic toxicity. nih.govresearchgate.net

In this context, maytansinol serves as a vital precursor for the synthesis of maytansinoid payloads. nih.govnih.gov The process involves the acylation of maytansinol's C-3 hydroxyl group to create various ester derivatives, which can then be attached to an antibody via a linker. unimi.itresearchgate.net this compound (Ansamitocin P-3) is a significant compound within this research paradigm. It is recognized as a potent microtubule depolymerizing agent that binds to tubulin (with a reported dissociation constant, Kd, of 1.3 uM) and disrupts microtubule dynamics, ultimately inhibiting the growth of cancer cells. molnova.cn

The study of this compound and other simple esters is crucial for understanding the fundamental structure-activity relationships of the maytansine binding site on tubulin. researchgate.netnih.govunimi.it By creating and evaluating a series of derivatives with novel modifications, researchers can probe the chemical behavior of the maytansinoid scaffold and identify new, potent tubulin binders. unimi.itnih.gov This ongoing research into the synthesis and biochemical evaluation of maytansinol derivatives, including this compound, is essential for designing the next generation of maytansinoid-based therapeutics. researchgate.netunimi.it

Properties

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHTIAFMSHJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66547-09-9 | |

| Record name | 2'-De(acetylmethylamino)-2'-methylmaytansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Maytansinoids

Natural Origins and Producer Organisms

Maytansinoids were initially discovered in plants but were later found to be produced by microorganisms as well, leading to intriguing questions about their ecological distribution and evolutionary origins. washington.edu

Plant Sources

The first isolation of maytansinoids was from plants belonging to the family Celastraceae, particularly from the East African shrub Maytenus serrata (previously M. ovatus) and Maytenus buchananii. nih.govresearchgate.net Subsequent research has identified maytansinoids in other plant families as well, including Rhamnaceae and Euphorbiaceae, and even in some mosses. pnas.org

Table 1: Selected Plant Sources of Maytansinoids

| Family | Genus | Species | Reference(s) |

| Celastraceae | Maytenus | M. serrata, M. ovatus, M. buchananii | nih.govresearchgate.net |

| Rhamnaceae | pnas.org | ||

| Euphorbiaceae | pnas.org |

Microbial Sources

The structural similarity of maytansinoids to ansamycin (B12435341) antibiotics of microbial origin prompted a search for microbial producers. pnas.org This led to the discovery of ansamitocins, a group of maytansinoids, from the actinomycete Actinosynnema pretiosum. washington.edupnas.orgresearchgate.net This bacterium has since become a significant source for the industrial production of these compounds. mdpi.com Overexpression of certain regulatory genes in A. pretiosum, such as asm18, has been shown to increase the production and diversity of maytansinoid analogs. nih.gov

Table 2: Microbial Source of Maytansinoids

| Phylum | Genus | Species | Produced Maytansinoids | Reference(s) |

| Actinobacteria | Actinosynnema | A. pretiosum | Ansamitocins (e.g., Ansamitocin P-3) | washington.edupnas.orgresearchgate.netmdpi.com |

Biosynthetic Pathway Elucidation

The biosynthesis of the maytansinoid backbone is a complex process involving a unique starter unit and a modular polyketide synthase assembly line.

Precursor Incorporation: 3-Amino-5-hydroxybenzoic Acid (AHBA) as Starter Unit

The biosynthesis of maytansinoids is initiated by the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgresearchgate.net AHBA is a precursor for a large group of natural products, including ansamycin antibiotics. nih.govcaymanchem.com The formation of AHBA occurs through the aminoshikimate pathway, a variant of the shikimate pathway. nih.gov The gene for AHBA synthase, the enzyme that catalyzes the final step in AHBA formation, has been a valuable tool for screening for new ansamycin-type compounds. nih.gov In the biosynthesis of ansamitocin in A. pretiosum, a set of genes, including asm22-24, asm43-45, and asm47, are responsible for the synthesis of the AHBA starter unit. nih.gov

Polyketide Synthase (PKS) Assembly and Chain Extension Mechanisms

Following the formation of the AHBA starter unit, the maytansinoid backbone is assembled by a type I modular polyketide synthase (PKS). pnas.orgwikipedia.orgnih.gov PKSs are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. nih.gov In the case of ansamitocin biosynthesis in A. pretiosum, four type I PKS genes, designated asmA-D, encode for eight modules. nih.gov These modules catalyze the specific rounds of chain initiation, elongation, and termination to assemble the polyketide backbone of ansamitocin. nih.gov The chain extension process involves the incorporation of three propionate (B1217596) units and three acetate (B1210297) units. pnas.org Subsequent modifications to the initial polyketide product include methylations, an epoxidation, an aromatic chlorination, and the addition of acyl and carbamoyl (B1232498) groups to yield the final maytansinoid structure. nih.gov

Role of Specific Extender Units (e.g., "glycolate" units)

The biosynthesis of the maytansinoid carbon framework is a complex process managed by a type I modular polyketide synthase (PKS). nih.gov This assembly line process begins with a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit and proceeds through the incorporation of several standard extender units like propionate and acetate. nih.gov A distinctive feature of maytansinoid biosynthesis is the incorporation of an unusual hydroxylated two-carbon extender unit, often referred to as a "glycolate" unit, at specific positions (C-9 and C-10 in ansamitocin) of the macrocyclic structure. nih.govacs.org

Isotopic tracer experiments have revealed that these "glycolate" units are not derived from acetate but likely originate from carbohydrate metabolism. acs.org Genetic and biochemical studies have identified a specific subcluster of genes, asm13–17 in Actinosynnema pretiosum, as responsible for the formation of this unique extender unit. nih.govacs.org It is proposed that these genes synthesize 2-methoxymalonyl-ACP, which serves as the direct substrate for incorporation by the PKS. acs.org The asm13–17 gene subcluster includes genes encoding for dehydrogenases, a methyltransferase, and an acyl carrier protein (ACP), highlighting a dedicated pathway for the synthesis of this non-standard building block. nih.govacs.orgnih.gov The critical role of this subcluster is underscored by experiments where the inactivation of the asm15 gene, an acyl-CoA dehydrogenase homolog, resulted in the failure to produce ansamitocin. acs.org Instead, a small amount of a derivative was formed where a standard malonate unit was incorporated in place of the "glycolate" unit, confirming the direct involvement of these genes in supplying the specific extender unit. acs.org

Enzymatic Transformations (e.g., N-methyltransferase, O-methylation)

Following the assembly of the polyketide backbone by the PKS, the initial proansamitocin (B1237151) undergoes a series of crucial enzymatic modifications, known as post-PKS transformations, to yield the final bioactive maytansinoid. nih.gov These transformations include methylations, epoxidation, chlorination, and the addition of acyl and carbamoyl groups. nih.govnih.gov

Methylation is a particularly important modification, catalyzed by S-adenosyl-l-methionine (SAM)-dependent methyltransferases. nih.gov In maytansinoid biosynthesis, both O-methylation and N-methylation occur.

O-Methylation: The O-methylation of the "glycolate" extender unit appears to happen during the polyketide assembly, catalyzed by the Asm17 O-methyltransferase, which is part of the gene subcluster responsible for the extender unit's formation. nih.govresearchgate.net Additional O-methylation steps can occur on the maytansinoid structure. For instance, a 3'-O-methyltransferase involved in the biosynthesis of bacterial maytansinoids has been identified. nih.gov Plant-derived O-methyltransferases are known to be abundant and contribute to the vast diversity of natural products by modifying hydroxyl groups on various molecules. nih.govnih.gov

N-Methylation: The N-methyl group on the alanine (B10760859) side chain of many maytansinoids is another key structural feature introduced by a specific N-methyltransferase. The pathway includes steps where N-desmethyl versions of maytansinoids are intermediates, indicating a dedicated enzymatic step for this methylation. researchgate.net

These enzymatic transformations are critical for the biological activity of the final maytansinoid. The addition of methyl groups can significantly alter the physicochemical properties and bioactivity of the resulting natural products. sci-hub.se

| Enzyme/Gene | Proposed Function | Pathway Context |

| Asm17 | O-methyltransferase | Catalyzes the O-methylation of the "glycolate" extender unit, likely during polyketide chain assembly. nih.govacs.orgresearchgate.net |

| Asm21 | Carbamoyltransferase | Adds the carbamoyl group at the C-10 position. researchgate.net |

| 3'-O-methyltransferase | O-methyltransferase | Identified in the biosynthesis of bacterial maytansinoids (ansacarbamitocins). nih.gov |

| N-methyltransferase | N-methyltransferase | Adds the methyl group to the nitrogen of the amino acid side chain. researchgate.net |

Mutational Biosynthesis and Genetic Engineering Approaches

Strategies for Generating Novel Maytansinoid Analogues

The elucidation of maytansinoid biosynthetic pathways has paved the way for the rational design and generation of novel analogues through genetic engineering. nih.govwashington.edu These approaches aim to overcome the limitations of chemical synthesis and create structurally modified maytansinoids with potentially improved properties. nih.gov

One primary strategy is mutational biosynthesis , where genes in the biosynthetic pathway of a producing organism, like Actinosynnema pretiosum, are specifically inactivated. jst.go.jp The resulting mutant strain, now unable to produce the natural end-product, can be fed with synthetic precursors or substrate analogues. If the downstream enzymes in the pathway are sufficiently flexible, they can process these analogues to generate novel maytansinoids.

Another powerful approach is combinatorial biosynthesis , which involves the targeted modification of the biosynthetic machinery itself. manchester.ac.uk By altering the specificity of the enzymes, particularly the large modular polyketide synthases, researchers can direct the incorporation of different building blocks or change the sequence of chemical reactions. manchester.ac.uk This sets the stage for creating chemically inaccessible, backbone-modified maytansinoid analogues. nih.gov The development of synthetic biology tools and heterologous expression systems, where biosynthetic genes are transferred to a more tractable host organism, further expands the possibilities for creating de novo pathways to produce non-natural variants. manchester.ac.uk

Characterization of Biosynthetic Gene Clusters

The foundation for the genetic engineering of maytansinoids lies in the identification and characterization of their biosynthetic gene clusters (BGCs). nih.govfrontiersin.org BGCs are groups of genes that are physically clustered in the genome and collectively encode the proteins required for the synthesis of a specific secondary metabolite. frontiersin.org

In the maytansinoid-producing actinomycete Actinosynnema pretiosum, the BGC for the ansamitocin family of maytansinoids has been cloned, sequenced, and characterized. nih.govnih.gov A remarkable feature of this asm cluster is that the necessary genes are dispersed into at least two separate regions on the chromosome, which is an unusual arrangement for secondary metabolite genes in actinomycetes. nih.govwashington.edu

The characterization of the asm BGC has led to the assignment of functions to numerous open reading frames (ORFs):

| Gene Subcluster | Identified Genes | Function |

| Starter Unit Biosynthesis | asm22, asm23, asm24, asm43, asm45, asm47 | Synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govnih.gov |

| Polyketide Backbone Assembly | asmA, asmB, asmC, asmD, asm9 | Four type I polyketide synthase (PKS) genes and a downloading enzyme that assemble the macrocyclic lactam backbone. nih.gov |

| "Glycolate" Unit Formation | asm13-17 | Synthesis of the unusual methoxymalonate extender unit. nih.govnih.gov |

| Post-PKS Modifications | asm12, asm19, asm21, etc. | Halogenation, acylation, carbamoylation, and other tailoring reactions. nih.govresearchgate.net |

More recently, a new BGC for bacterial maytansinoids, named the ansacarbamitocin (asc) cluster, was identified in Amycolatopsis alba. nih.gov Analysis of this cluster provided further insights into the post-PKS modification steps, leading to the isolation of several new maytansinoid compounds. nih.gov

Intracellular Metabolism of Maytansinoid Conjugates

Lysosomal Degradation and Proteolytic Processing

When maytansinoids are used as payloads in antibody-drug conjugates (ADCs), their cytotoxic activity is dependent on successful internalization into target cancer cells and the subsequent release of an active metabolite. nih.govaacrjournals.org This activation process occurs primarily within the lysosome, a cellular organelle filled with degradative enzymes. nih.govaacrjournals.orgnih.gov

The general mechanism involves the following steps:

The ADC binds to a specific antigen on the surface of a target cancer cell.

The ADC-antigen complex is internalized, often via endocytosis, and trafficked through the endosomal-lysosomal pathway. semanticscholar.orgrsc.org

Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is subjected to proteolytic processing , where it is degraded by proteases like cathepsins. nih.govnih.gov

The structure of the linker connecting the maytansinoid to the antibody is a critical determinant of the final active metabolite. nih.govsemanticscholar.org

Non-Cleavable Linkers: For ADCs with a stable, non-cleavable thioether linker such as SMCC, proteolytic degradation of the antibody yields a metabolite consisting of the maytansinoid, the linker, and the lysine (B10760008) residue to which it was attached (e.g., lysine-SMCC-DM1). nih.govaacrjournals.orgnih.gov This charged metabolite is generally cell-impermeable and remains trapped within the cell that internalized the ADC. nih.gov

Cleavable Linkers: For ADCs employing a cleavable disulfide linker, lysosomal processing is more complex. The initial proteolytic degradation also generates a lysine-linker-maytansinoid adduct. nih.govaacrjournals.org However, this intermediate is further processed. The disulfide bond is reduced, releasing a thiol-containing maytansinoid (e.g., DM4). nih.govacs.org This thiol derivative can then be S-methylated to form a highly potent, lipophilic metabolite (e.g., S-methyl-DM4). nih.govaacrjournals.orgaacrjournals.org Unlike the charged lysine adduct, these lipophilic metabolites are capable of diffusing across cell membranes and killing neighboring "bystander" cancer cells that may not have expressed the target antigen. nih.gov

Studies using lysosomal inhibitors like bafilomycin A1 have confirmed that lysosomal processing is required for the cytotoxic activity of maytansinoid ADCs, regardless of the linker type. nih.govaacrjournals.org

| Linker Type | Example Linker | Key Intracellular Metabolite(s) | Properties of Metabolite |

| Non-Cleavable | SMCC | Lysine-SMCC-DM1 | Charged, cell-impermeable. nih.govnih.gov |

| Cleavable | SPDB | Lysine-SPDB-DM4, DM4 (thiol), S-methyl-DM4 | S-methyl-DM4 is neutral, lipophilic, and cell-permeable. nih.govaacrjournals.org |

Formation of Active Maytansinoid Metabolites (e.g., S-methyl DM1, S-methyl DM4)

When maytansinoid-based antibody-drug conjugates are administered, they are designed to be stable in circulation. Upon binding to target cancer cells, they are internalized, typically into endosomes and then lysosomes. acs.orgresearchgate.net Inside the acidic environment of the lysosome, the linker connecting the antibody to the maytansinoid payload is cleaved, releasing the cytotoxic agent. ontosight.ai

However, the initially released maytansinoid, such as DM1 or DM4, is often just the beginning of the metabolic cascade. These primary metabolites can be further processed within the cell, leading to the formation of even more potent derivatives. The primary cellular metabolites of ADCs containing the thiol-bearing maytansinoids DM1 and DM4 are their S-methylated derivatives, S-methyl DM1 and S-methyl DM4, respectively. nih.govnih.gov

These S-methylated metabolites are highly cytotoxic and are considered active drugs themselves. nih.govnih.gov Research has shown that these metabolites can effectively kill cancer cells and may even diffuse out of the target cell to exert a "bystander effect," killing nearby cancer cells that may not have expressed the target antigen. researchgate.net The formation of these active metabolites is a critical aspect of the efficacy of maytansinoid-based ADCs.

Research Findings on Active Metabolites:

Studies have evaluated the effects of maytansine (B1676224) and its key metabolites, S-methyl DM1 and S-methyl DM4, on microtubule dynamics. While all three compounds are potent inhibitors of microtubule polymerization, the metabolites exhibit distinct and, in some aspects, more powerful activities.

Suppression of Microtubule Dynamic Instability: At a concentration of 100 nmol/L, S-methyl DM1 and S-methyl DM4 were found to suppress microtubule dynamic instability more strongly than the parent compound, maytansine. nih.gov S-methyl DM1 suppressed dynamicity by 84%, S-methyl DM4 by 73%, and maytansine by 45%. nih.gov This enhanced suppression of microtubule dynamics is a key factor in their potent cytotoxic effects.

Binding to Tubulin: Both maytansine and S-methyl DM1 bind to tubulin with similar dissociation constants (KD) of approximately 0.86 µmol/L and 0.93 µmol/L, respectively. nih.govnih.gov However, tritiated S-methyl DM1 was found to bind to a small number of high-affinity sites on microtubules with a much lower KD of 0.1 µmol/L, suggesting a very strong interaction, likely at the microtubule ends. nih.gov This high-affinity binding is thought to be responsible for the potent suppression of microtubule dynamics. nih.gov

Induction of Tubulin Aggregation: A notable difference between the metabolites and maytansine is their effect on tubulin aggregation. At concentrations of 2 µmol/L and higher, both S-methyl DM1 and S-methyl DM4 induce the formation of tubulin aggregates, with S-methyl DM4 being a more potent inducer of aggregation than S-methyl DM1. nih.govnih.gov Maytansine, in contrast, does not typically induce such aggregates. nih.gov

The following interactive data table summarizes the comparative effects of maytansine and its S-methylated metabolites on microtubule assembly.

| Compound | IC50 for Microtubule Assembly Inhibition (µmol/L) | Effect on Microtubule Dynamic Instability (at 100 nmol/L) | Tubulin Binding (KD to tubulin, µmol/L) |

| Maytansine | 1 ± 0.02 | 45% suppression | 0.86 ± 0.2 |

| S-methyl DM1 | 4 ± 0.1 | 84% suppression | 0.93 ± 0.2 |

| S-methyl DM4 | 1.7 ± 0.4 | 73% suppression | Not reported |

| Data sourced from Lopus et al., 2010. nih.govnih.gov |

Mechanism of Action at the Cellular and Molecular Level

Microtubule Interaction and Dynamics Modulation

Maytansinoids exert their effects by directly binding to tubulin, the protein subunit that polymerizes to form microtubules. nih.gov The binding target is specifically the β-tubulin subunit. ethz.chnih.gov This interaction is non-covalent. Studies on related maytansinoids have quantified this binding affinity. For instance, maytansine (B1676224) and a stable derivative of the maytansinoid DM1, S-methyl DM1, bind to soluble tubulin dimers with similar dissociation constants (Kd) of approximately 0.86 µM and 0.93 µM, respectively. nih.govnih.gov

Furthermore, maytansinoids exhibit a particularly high affinity for tubulin subunits located at the ends of assembled microtubules. nih.govnih.gov Research demonstrates that S-methyl DM1 binds to a small number of high-affinity sites on microtubules with a Kd of 0.1 µM, indicating a binding strength nearly 20 times greater than that of vinblastine (B1199706) to these specific sites. nih.govnih.gov This high-affinity binding at the microtubule ends is central to their mechanism of suppressing microtubule dynamics. nih.govnih.gov

Table 1: Binding Affinities of Maytansinoids to Tubulin and Microtubules

| Compound | Binding Target | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Maytansine | Soluble Tubulin | 0.86 ± 0.2 µM | nih.govnih.gov |

| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.2 µM | nih.govnih.gov |

| S-methyl DM1 | High-affinity sites on Microtubules | 0.1 ± 0.05 µM | nih.govnih.govnih.gov |

| Ansamitocin P3 | Purified Tubulin | 1.3 ± 0.7 µM | nih.gov |

The binding site for maytansinoids on β-tubulin has been a subject of detailed structural studies. Early biochemical studies indicated that maytansine competitively inhibits the binding of vinca (B1221190) alkaloids like vincristine (B1662923), suggesting it binds at or near the Vinca domain. nih.govnih.gov However, more recent high-resolution X-ray crystallography has revealed that maytansine binds to a distinct site on β-tubulin, separate from the Vinca domain. nih.govnih.gov This site, sometimes referred to as the maytansine site, is located at the longitudinal interface between tubulin dimers and physically blocks the interactions necessary for microtubule elongation. nih.govnih.govresearchgate.net Ligands that bind here prevent the curved tubulin dimer from adopting the straight conformation required for incorporation into the microtubule lattice. nih.gov

A primary consequence of maytansinoid binding to tubulin is the potent inhibition of microtubule assembly. nih.govnih.gov These compounds effectively act as "caps" on the growing plus-ends of microtubules, physically preventing the addition of new tubulin dimers and thereby halting polymerization. mdpi.comnih.govunimi.it The inhibitory potency varies among different maytansinoid derivatives, underscoring the importance of the C3-ester group. Maytansine itself is a powerful inhibitor of microtubule assembly, whereas its precursor, maytansinol (B1676226) (which lacks the C3-ester), shows significantly weaker activity. ethz.ch

Table 2: Inhibition of Microtubule Assembly by Maytansinoids

| Compound | IC50 (µmol/L) | Reference |

|---|---|---|

| Maytansine | 1.0 ± 0.02 | nih.govresearchgate.net |

| S-methyl DM4 | 1.7 ± 0.4 | nih.govresearchgate.net |

| S-methyl DM1 | 4.0 ± 0.1 | nih.govresearchgate.net |

At concentrations significantly higher than those required to arrest cell growth, maytansinoids can induce the net depolymerization of microtubules. nih.govnih.gov For example, the maytansine analog ansamitocin P3 has been shown to strongly depolymerize both interphase and mitotic microtubules. nih.gov However, the primary and most potent antimitotic effect of maytansinoids at low nanomolar concentrations is not achieved by causing a massive breakdown of the microtubule network, but rather by disrupting its dynamic properties. nih.govnih.gov

Table 3: Effect of Maytansinoids (100 nM) on Microtubule Dynamicity

| Compound | Suppression of Overall Dynamicity | Reference |

|---|---|---|

| Maytansine | ~45% | nih.gov |

| S-methyl DM4 | ~73% | nih.gov |

| S-methyl DM1 | ~84% | nih.gov |

Cell Cycle Progression and Mitotic Arrest

The suppression of microtubule dynamics has profound consequences for cell cycle progression. Microtubules form the mitotic spindle, the intricate machinery responsible for segregating chromosomes during cell division. By disrupting the precise control of microtubule shortening and elongation, maytansinoids prevent the formation of a normal, bipolar mitotic spindle and block the proper alignment of chromosomes at the metaphase plate. nih.govnih.gov

This disruption activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent errors in chromosome segregation. nih.gov Consequently, cells treated with maytansinoids are arrested in the prometaphase/metaphase stage of mitosis. nih.govnih.gov This prolonged mitotic arrest ultimately triggers pathways leading to programmed cell death, or apoptosis, which is the final step in their cytotoxic effect. nih.gov

Mechanisms of Cell Death Induction

Prolonged mitotic arrest induced by the maytansinol component is a strong signal for the cell to initiate programmed cell death, or apoptosis. embopress.orgnih.gov This process is further facilitated and driven by the actions of the butyrate (B1204436) component of the molecule.

Maytansinol butyrate activates the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. nih.gov The butyrate portion of the molecule plays a significant role in this process. Butyrate is known to shift the cellular balance of the Bcl-2 family of proteins, which are key regulators of apoptosis, towards a pro-apoptotic state. nih.govresearchgate.net This involves the upregulation of pro-apoptotic proteins such as Bak and Bax, which promote mitochondrial damage, and the concurrent downregulation of anti-apoptotic proteins like Bcl-xL, which normally protect the mitochondria. nih.govmdpi.com This decisive shift primes the cell for apoptosis.

The execution of apoptosis is carried out by a family of proteases known as caspases, which are activated in a hierarchical cascade. nih.govmdpi.com The intrinsic pathway, triggered by this compound, leads to the activation of an initiator caspase, specifically caspase-9. nih.govresearchgate.net This activation occurs following the release of key factors from the mitochondria. nih.gov Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases, such as caspase-3. nih.govresearchgate.netnih.gov The activation of these executioner caspases is the point of no return, leading to the systematic dismantling of the cell. Sodium butyrate has been shown to effectively stimulate the degradation of the proenzyme forms of caspases-3, -8, and -9, leading to their active forms. nih.gov

The critical upstream event that initiates the caspase cascade is Mitochondrial Outer Membrane Permeabilization (MOMP). mdpi.com The pro-apoptotic signaling driven by the butyrate-induced shift in Bcl-2 family proteins causes Bak and Bax to form pores in the outer mitochondrial membrane. nih.govmdpi.com This permeabilization allows for the release of proteins from the mitochondrial intermembrane space into the cytosol. psu.edumdpi.com The most crucial of these released proteins is cytochrome c. nih.govnih.gov In the cytosol, cytochrome c binds to a protein called Apoptotic Protease Activating Factor-1 (APAF-1), which, in the presence of ATP, assembles into a large protein complex known as the apoptosome. nih.gov This complex then recruits and activates pro-caspase-9, triggering the entire caspase cascade and ensuring cell death. nih.gov

Comparative Analysis with Other Microtubule-Targeting Agents (e.g., Vinca Alkaloids, Taxanes)

This compound belongs to a class of microtubule-targeting agents, but its mechanism shows key similarities and differences when compared to other well-known agents like the vinca alkaloids and taxanes.

Maytansinoids, including maytansinol, bind to tubulin at or near the vinca-binding site. researchgate.net Their primary mechanism at low, potent concentrations is the suppression of microtubule dynamics, which is a subtle but highly effective way to disrupt mitosis. nih.govnih.gov At higher concentrations, they can induce microtubule depolymerization. nih.gov In contrast, vinca alkaloids, such as vincristine and vinblastine, primarily function by inhibiting tubulin polymerization, leading to the disassembly of microtubules and preventing the formation of the mitotic spindle. nih.govnih.gov

Taxanes, such as paclitaxel (B517696), represent a mechanistically distinct class. Instead of destabilizing microtubules, taxanes bind to a different site on β-tubulin and act as microtubule stabilizers. nih.govnih.gov They promote the polymerization of tubulin and prevent the depolymerization that is necessary for the dynamic reorganization of the microtubule network during mitosis. nih.gov This "freezing" of the microtubule cytoskeleton also results in mitotic arrest and subsequent apoptosis. nih.gov

The key distinction lies in their effect on microtubule structure: maytansinoids and vinca alkaloids are broadly classified as microtubule-destabilizing agents, while taxanes are microtubule-stabilizing agents.

Table 1: Comparative Mechanism of Action of Microtubule-Targeting Agents

| Feature | This compound (Maytansinoids) | Vinca Alkaloids (e.g., Vincristine) | Taxanes (e.g., Paclitaxel) |

|---|---|---|---|

| Primary Mechanism | Suppresses microtubule dynamic instability nih.govnih.gov | Inhibits tubulin polymerization, promotes depolymerization nih.govnih.gov | Stabilizes microtubules, prevents depolymerization nih.govnih.gov |

| Binding Site | Vinca domain on tubulin researchgate.net | Vinca domain on tubulin nih.gov | Taxane-binding site on β-tubulin nih.gov |

| Effect on Microtubules | Destabilizer/Suppresses dynamics | Destabilizer | Stabilizer |

| Cell Cycle Arrest | G2/M Phase nih.gov | M-Phase nih.gov | G2/M Phase nih.gov |

| Result | Mitotic arrest, apoptosis nih.gov | Mitotic arrest, apoptosis nih.gov | Mitotic arrest, apoptosis nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| APAF-1 |

| Bak |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Butyrate |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| Cytochrome c |

| Maytansine |

| Maytansinol |

| This compound |

| Paclitaxel |

| Tubulin |

| Vinblastine |

Structural Activity Relationships Sar of Maytansinoids

Identification of Key Structural Moieties Essential for Activity

The maytansinoid scaffold is a complex 19-membered macrocyclic lactam. Specific functional groups and structural elements within this macrocycle are indispensable for its potent antimitotic properties. The following sections detail the significance of these key moieties.

Role of the C3 Ester Side Chain (N-acyl-N-methyl-l-alanyl)

The ester side chain at the C3 position is widely recognized as a pivotal element for the potent antitumor activity of maytansinoids. nih.govncl.ac.uk Maytansinol (B1676226), the precursor molecule lacking the C3 ester, exhibits significantly reduced cytotoxicity, demonstrating that this side chain is crucial for both cellular permeability and bioactivity. researchgate.net The nature of this ester side chain profoundly influences the molecule's properties.

Research has shown that the acylation of maytansinol to introduce an ester group at C3 is a critical step in the synthesis of highly potent derivatives. researchgate.net For instance, the modification of the C3 ester to include a thiol-containing group was a key strategy in the development of maytansinoid antibody-drug conjugates (ADCs), such as DM1 (trastuzumab emtansine). nih.gov This modification allows for the covalent attachment of the maytansinoid to a monoclonal antibody, enabling targeted delivery to cancer cells.

Furthermore, intramolecular interactions involving the C3 ester side chain are vital for maintaining the bioactive conformation of the molecule. The carbonyl oxygen of the ester moiety can form a strong intramolecular interaction with the hydroxyl group at the C9 position. nih.govresearchgate.net This interaction helps to fix the conformation of the maytansinoid, thereby enhancing its binding affinity to tubulin. nih.govresearchgate.net

Significance of the C4–C5 Epoxide Moiety

The C4–C5 epoxide ring has been considered a key structural feature of maytansinoids, contributing to their cytotoxic activity. It is thought that this epoxide function may play a role in the selective alkylation of specific nucleophiles within biological macromolecules, a process that could be crucial for its mechanism of action. ncl.ac.uk

Importance of the C9 Carbinolamide Function

The carbinolamide functionality at the C9 position is another critical component for the biological activity of maytansinoids. nih.gov This moiety is believed to be involved in the selective alkylation of nucleophilic sites on target proteins, such as tubulin. ncl.ac.uk

In addition to its potential role in covalent modification, the C9 hydroxyl group of the carbinolamide is crucial for maintaining the three-dimensional structure of the maytansinoid. As mentioned previously, it participates in a significant intramolecular hydrogen bond with the carbonyl oxygen of the C3 ester side chain. nih.govresearchgate.net This interaction stabilizes the bioactive conformation of the molecule, which is essential for high-affinity binding to its biological target. nih.govresearchgate.net

Stereochemical Influence on Biological Activity

Chirality plays a fundamental role in the biological activity of many natural products, and maytansinoids are no exception. The specific spatial arrangement of atoms, particularly at the C3 position, has a profound impact on their cytotoxic potency.

Impact of C3 Configuration (S- vs. R-epimers)

The stereochemistry of the amino acid in the C3 ester side chain is a critical determinant of a maytansinoid's biological activity. Specifically, maytansinoids possessing the natural L-configuration (S-epimer) at the C3 position of the N-acyl-N-methyl-alanyl side chain are significantly more potent than their corresponding D-configuration (R-epimer) counterparts. nih.govresearchgate.net

Studies comparing the cytotoxicity of these epimers have shown that maytansinoids with the D-configuration are approximately 100 to 400 times less active against various cancer cell lines than their L-epimer counterparts. nih.govresearchgate.net High-resolution crystal structures of tubulin in complex with these epimers have provided a molecular basis for this dramatic difference in activity. nih.govresearchgate.net The L-epimer adopts a conformation that allows for optimal interaction with the tubulin binding site, leading to enhanced binding affinity. nih.govresearchgate.net In contrast, the D-epimer's stereochemistry likely results in a conformation that is less favorable for binding, leading to a significant reduction in cytotoxic potency.

Modulation of Activity through Ester Side Chain Modifications

The ester side chain at the C3 position of the maytansinoid structure is a key determinant of its biological activity. nih.govresearchgate.net Research has demonstrated that the nature of this side chain can be systematically modified to fine-tune the cytotoxic potency of the resulting analogues.

Variations in Chain Length and Steric Hindrance

The length and steric bulk of the C3 ester side chain have a profound impact on the cytotoxicity of maytansinoids. Studies involving the synthesis of a series of new maytansinoids with varying chain lengths and degrees of steric hindrance at the carbon atom bearing a thiol substituent have shown that these modifications can lead to compounds with even greater in vitro potency than the parent compound, maytansine (B1676224). researchgate.netacs.org

For instance, increasing the steric hindrance on the carbon atom adjacent to the thiol group in the side chain has been found to enhance cytotoxic activity. Maytansinoids with sterically hindered thiols were observed to be 3- to 12-fold more potent than their unhindered counterparts. researchgate.net This increased potency is thought to be related to improved reactivity and binding affinity. researchgate.net The chirality at the C3 position is also crucial, with the L-epimers being significantly more cytotoxic (100 to 400-fold) than the corresponding D-epimers. nih.govresearchgate.net This difference is attributed to the L-configuration allowing for a bioactive conformation that enhances binding affinity to tubulin. nih.gov

| Maytansinoid Analogue | Modification at C3 Ester Side Chain | Relative Cytotoxicity |

|---|---|---|

| L-DM1-SMe | L-configuration at C3 with methyl group | High |

| D-DM1-SMe | D-configuration at C3 with methyl group | 100-400 fold less than L-epimer |

| Maytansinoid with sterically hindered thiol | Increased steric bulk near thiol group | 3-12 fold more potent than unhindered |

Introduction of Thiol and Disulfide Linkages

The incorporation of thiol and disulfide functionalities into the C3 ester side chain is a key strategy in the development of maytansinoids for antibody-drug conjugates (ADCs). acs.org These linkages allow for the attachment of the maytansinoid to a monoclonal antibody, enabling targeted delivery to cancer cells. acs.orgnih.gov The stability of the linker, particularly disulfide bonds, is a critical factor influencing the efficacy of the resulting ADC. nih.govacs.org

The steric hindrance around the disulfide bond plays a significant role in its stability and, consequently, the in vivo activity of the ADC. acs.orgnih.gov Conjugates with more sterically hindered disulfide linkages have demonstrated greater stability against reductive cleavage. acs.orgnih.gov However, a conjugate with intermediate disulfide bond stability (huC242-SPDB-DM4) showed the best efficacy in preclinical models, suggesting that a balance between stability in circulation and efficient cleavage within the target cell is optimal. acs.orgnih.gov The release of lipophilic metabolites, such as DM4 and S-methyl-DM4, from disulfide-linked conjugates contributes to their superior in vivo efficacy, potentially through a "bystander killing" effect on neighboring tumor cells. acs.org

| Linker Type | Key Feature | Impact on Activity/Stability |

|---|---|---|

| Thioether (e.g., SMCC) | Non-cleavable | More stable in plasma, but can lead to less potent metabolites. acs.org |

| Disulfide (e.g., SPP, SPDB) | Cleavable | Releases highly potent thiol-containing metabolites inside the cell. acs.org |

| Sterically Hindered Disulfide | Increased stability to reduction | Can enhance plasma stability of the conjugate. acs.orgnih.gov |

Structure-Based Design Principles for Enhanced Cytotoxicity

Advances in structural biology, particularly the high-resolution crystal structure of tubulin in complex with maytansinoids, have provided a foundation for the rational, structure-based design of new and more potent inhibitors. nih.govnih.gov These studies have revealed the intricate details of the binding interaction between maytansinoids and their tubulin target. nih.govnih.gov

A key finding is the importance of the carbonyl oxygen atom of the C3 ester moiety and the tail thiomethyl group of the side chain in forming strong intramolecular interactions that lock the molecule in a bioactive conformation, thereby enhancing its binding affinity to tubulin. nih.gov The polyketide side chain of the maytansinoid also plays a crucial role in disrupting microtubule assembly by interacting dynamically with tubulin subunits. nih.gov

This detailed structural understanding allows for the design of novel maytansinoids with improved properties. For example, by analyzing the binding pocket on β-tubulin, researchers can design modifications to the maytansinoid structure to improve binding affinity and, consequently, cytotoxicity. nih.govunimi.it This approach has led to the synthesis of novel analogues with enhanced potency in cell viability assays. nih.gov The ultimate goal of these structure-based design efforts is to develop next-generation maytansine-site inhibitors with superior therapeutic profiles. researchgate.net

Chemical Synthesis and Derivatization Strategies

Semisynthesis of Maytansinol (B1676226) Derivatives

The semisynthesis of maytansinoid derivatives is a cornerstone in the development of antibody-drug conjugates (ADCs). This approach allows for the modification of the maytansine (B1676224) scaffold to introduce functionalities necessary for conjugation and to fine-tune the compound's cytotoxic profile.

Maytansinol as a Precursor for Chemical Modifications

Maytansinol serves as a crucial precursor for the creation of various maytansine derivatives, often referred to as maytansinoids. unimi.itnih.gov It is typically produced by the chemical removal of the acyl group from the C-3 hydroxy group of maytansine. unimi.itresearchgate.net While maytansinol itself exhibits weaker inhibition of tubulin polymerization compared to maytansine, this highlights the critical role of the ester moiety at the C-3 position for biological activity and cell permeability. unimi.itresearchgate.net

The strategic importance of maytansinol lies in its capacity to undergo various chemical modifications, particularly acylation, to generate a diverse library of semisynthetic maytansinoids with different ester side-chains. unimi.itresearchgate.net These modifications are instrumental in developing maytansinoids with enhanced properties for therapeutic applications.

Acylation and Alkylation Reactions for Scaffold Diversification

Acylation at the C-3 position of maytansinol is a key reaction for synthesizing new maytansinoid derivatives. unimi.itnih.gov Due to the steric hindrance of the secondary alcohol at this position, initial synthetic strategies often employed acyl chlorides. nih.gov The choice of acylating agents, coupling reagents, and reaction conditions significantly influences the formation of diverse products, allowing for the preferential formation of specific derivatives. unimi.itnih.gov

Alkylation reactions have also been explored. For instance, subjecting maytansinol to alkylation with propargyl bromide can lead to the cleavage of the 4-hydroxy 2-oxazinanone ring, resulting in a novel unsaturated ketone. unimi.it This demonstrates that the maytansinol scaffold can undergo previously unreported structural transformations, opening avenues for creating derivatives with unique modifications. unimi.itnih.gov

Coupling Agent Optimization (e.g., DCC, EDC)

The direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the acid-base reaction that forms a highly unreactive carboxylate. libretexts.org Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are therefore essential in facilitating the formation of amide and ester bonds in maytansinoid synthesis. chemistrysteps.com

These carbodiimide (B86325) reagents work by activating the carboxylic acid group, making it susceptible to nucleophilic attack. chemistrysteps.com DCC, for example, reacts with the carboxyl group to form an O-acylisourea intermediate, a good leaving group that can then be displaced by an amine or alcohol. libretexts.orgcreative-peptides.com The choice of coupling agent is critical; for instance, EDC is often preferred in aqueous solutions as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides can minimize side reactions such as racemization. peptide.comresearchgate.net

| Coupling Agent | Byproduct Solubility | Key Features |

| DCC | Insoluble in most organic solvents | Widely used in solution-phase synthesis; byproduct precipitates out. creative-peptides.compeptide.com |

| EDC | Water-soluble | Suitable for aqueous reactions; byproduct is easily removed by extraction. peptide.com |

Linker Chemistry for Conjugate Formation

Linker technology is a critical component in the design of ADCs, as the linker must be stable in circulation but allow for the efficient release of the cytotoxic payload at the target site.

Design and Synthesis of Linker Moieties

The design and synthesis of linkers are pivotal for the efficacy of antibody-maytansinoid conjugates. acs.orgnih.gov Linkers connect the antibody to the maytansinoid payload and can be engineered to have specific properties. acs.orgnih.govcapes.gov.br For instance, hydrophilic linkers, which may contain a charged sulfonate group or a neutral polyethylene (B3416737) glycol (PEG) group, have been developed. acs.orgnih.govcapes.gov.br These hydrophilic linkers can enable the conjugation of hydrophobic drugs like maytansinoids at a higher drug-to-antibody ratio (DAR) without causing aggregation of the resulting conjugate. acs.orgnih.govcapes.gov.br The synthesis of these linkers often involves creating heterobifunctional molecules that possess reactive groups for attachment to both the antibody and the maytansinoid. acs.orgnih.govcapes.gov.br

Cleavable vs. Non-Cleavable Linker Strategies

Linkers used in ADCs can be broadly categorized as cleavable or non-cleavable, each with distinct advantages and mechanisms of action. biochempeg.combiotechinformers.com

Cleavable linkers are designed to be stable in the bloodstream but are cleaved within the target cell by specific intracellular conditions, releasing the payload. broadpharm.com Common cleavage mechanisms include:

Acid-sensitive linkers (e.g., hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes. broadpharm.com

Protease-sensitive linkers (e.g., peptide linkers): These are cleaved by proteases, such as cathepsin B, which are abundant in tumor cell lysosomes. broadpharm.com

Glutathione-sensitive linkers (e.g., disulfide linkers): These linkers are reduced by the high intracellular concentration of glutathione, leading to drug release. biotechinformers.combroadpharm.com A potential advantage of cleavable linkers is the "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells. broadpharm.com

Non-cleavable linkers , such as those based on thioether chemistry, rely on the complete degradation of the antibody within the lysosome to release the drug-linker-amino acid complex. biochempeg.comproteogenix.science This strategy generally results in greater plasma stability and may reduce off-target toxicity, potentially offering a wider therapeutic window. biochempeg.comproteogenix.science However, the development of non-cleavable linkers can be more challenging due to the need to match the linker and payload without significantly altering the drug's structure and activity. proteogenix.science

| Linker Type | Release Mechanism | Key Characteristics |

| Cleavable | Enzymatic cleavage, pH sensitivity, reduction | Targeted drug release inside the cell; potential for bystander effect. biotechinformers.combroadpharm.com |

| Non-cleavable | Antibody degradation | High plasma stability; reduced off-target toxicity. biochempeg.comproteogenix.science |

The choice between a cleavable and non-cleavable linker strategy is a critical decision in the development of an ADC and depends on the specific target, the payload, and the desired therapeutic outcome. biotechinformers.comproteogenix.science

Examples of Linker Constructs (e.g., SPDB, SMCC, Peptide Linkers, Thioester-Linked)

The linker connecting the maytansinoid payload to the antibody is a critical component that influences the stability, pharmacokinetics, and efficacy of the resulting ADC. Various linker technologies have been developed and applied to maytansinoid conjugates.

SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate): This is a heterobifunctional crosslinker that creates a cleavable disulfide bond. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, while the pyridyldithio group reacts with a thiol group on the maytansinoid payload, such as the derivative DM4. researchgate.netresearchgate.net This disulfide bond is designed to be stable in systemic circulation but is cleaved in the reducing environment inside a target cell, releasing the active drug. researchgate.net Tusamitamab ravtansine is an example of an ADC that utilizes a linker derived from SPDB to conjugate the maytansinoid derivative DM4. researchgate.netresearchgate.net

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Unlike SPDB, SMCC is a non-cleavable linker. Its NHS ester end reacts with lysine residues on the antibody, and the maleimide (B117702) group forms a stable thioether bond with a thiol-containing payload like DM1 (Mertansine). google.com The resulting conjugate must be fully degraded within the lysosome of the target cell to release the drug, typically as a lysine-linker-payload catabolite. Maleimido-based linkers are common in ADCs currently in clinical testing. google.com

Peptide Linkers: These linkers are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. A common example is the valine-citrulline (val-cit) peptide linker. These linkers provide an additional layer of tumor-specific activation. Studies have explored peptide-cleavable, self-immolative maytansinoid ADCs designed to improve therapeutic outcomes. oup.com

Thioester-Linked: While less common in clinically advanced maytansinoid ADCs compared to disulfide and thioether linkages, thioester bonds represent another potential strategy for drug conjugation.

The following table summarizes the characteristics of these common linker types used in maytansinoid bioconjugates.

| Linker Type | Chemical Nature | Cleavability | Target Residue (Antibody) | Target Group (Payload) | Example Linker |

| Disulfide | Reversible Covalent | Cleavable | Lysine (Amine) | Thiol | SPDB |

| Thioether | Covalent | Non-cleavable | Lysine (Amine) | Thiol | SMCC |

| Peptide | Enzymatic | Cleavable | Lysine or Cysteine | Varies | Valine-Citrulline |

Conjugation Methodologies for Bioconjugates

The method by which the linker-payload is attached to the antibody defines the homogeneity and key properties of the final ADC. The two most prominent strategies for maytansinoid conjugates involve targeting lysine or cysteine residues on the antibody. nih.gov

Heterogeneous Lysine Conjugation

This is a conventional approach where the amine groups of lysine residues on the surface of an antibody are targeted for conjugation. nih.gov Since antibodies possess numerous accessible lysine residues, this method results in a heterogeneous mixture of ADC molecules. nih.govacs.org This mixture contains species with different drug-to-antibody ratios (DARs) and various conjugation sites.

The reaction typically involves activating the linker with an N-hydroxysuccinimide (NHS) ester, which then reacts with the nucleophilic lysine side chains under controlled pH conditions. nih.gov Despite the heterogeneity, this method is well-established and has produced effective ADCs. Some studies have shown that lysine-conjugated maytansinoid ADCs can be more efficacious than their site-specific counterparts in certain cancer models, highlighting the complex relationship between conjugation chemistry and biological activity. nih.govacs.orgresearchgate.net

Site-Specific Cysteine Conjugation

To overcome the heterogeneity of lysine conjugation, site-specific methods have been developed. oup.com Cysteine conjugation is a leading site-specific strategy that produces a more homogeneous ADC product with a precisely controlled DAR. nih.govacs.org This method often involves genetically engineering the antibody to introduce cysteine residues at specific locations, which serve as defined handles for conjugation. researchgate.net

Alternatively, the native interchain disulfide bonds of the antibody can be partially or fully reduced to generate free thiols for conjugation. oup.com Linkers containing a maleimide group are commonly used to react with these cysteine thiols, forming stable thioether bonds. This control over the conjugation site and DAR ensures a well-defined product, which can simplify manufacturing, characterization, and regulatory approval. oup.com

Impact of Conjugation Chemistry on Conjugate Properties

The choice between heterogeneous lysine and site-specific cysteine conjugation significantly impacts the physicochemical and biological properties of a maytansinoid ADC.

Homogeneity and DAR: Site-specific cysteine conjugation yields a well-defined product with a uniform DAR (e.g., DAR2 or DAR4), whereas lysine conjugation produces a mixture with a range of DAR values (e.g., DAR 0 to 8). google.comnih.gov

In Vitro Properties: Comparative studies have shown that both lysine- and cysteine-conjugated maytansinoid ADCs can exhibit similar in vitro properties and catabolite profiles, which is crucial for making meaningful comparisons between the conjugation chemistries. nih.govacs.orgresearchgate.net

In Vivo Efficacy: The impact on in vivo efficacy is complex and not always predictable. While the improved homogeneity of site-specific ADCs is often hypothesized to lead to a better therapeutic window, some direct comparisons have found that a heterogeneously lysine-linked maytansinoid ADC provided greater efficacy than its site-specifically conjugated counterparts in a mouse xenograft model. acs.org

Stability: The stability of the linker-drug connection can be influenced by the conjugation site. For instance, some maleimide-based linkers conjugated to engineered cysteines have shown susceptibility to a retro-Michael reaction, which can lead to de-drugging and transfer of the payload to other proteins like human serum albumin. google.com

Ultimately, the optimal conjugation strategy is not universal. It depends on a complex interplay between the specific antibody, the maytansinoid payload, the linker chemistry, and the target antigen. nih.govbohrium.com

The table below provides a comparison of the two primary conjugation methodologies.

| Feature | Heterogeneous Lysine Conjugation | Site-Specific Cysteine Conjugation |

| Homogeneity | Heterogeneous mixture of species | Homogeneous product |

| DAR Control | Statistical distribution (e.g., average DAR of 3.5) | Precise and uniform (e.g., DAR of 2 or 4) |

| Antibody Requirement | Native antibody | Often requires antibody engineering |

| Process Control | More complex to characterize | Simplified manufacturing and characterization |

| Potential Efficacy | Can be highly efficacious, sometimes superior | Often highly efficacious with potentially improved safety |

Preclinical Efficacy Studies Mechanistic and Cellular Focus

In Vitro Cytotoxicity Profiling

The primary measure of a potential anticancer agent's efficacy begins with its ability to kill cancer cells in a laboratory setting. Maytansinoids consistently exhibit high cytotoxicity across a wide range of cancer cell types, typically at picomolar to nanomolar concentrations.

The cytotoxic effects of maytansinoids have been evaluated against numerous human tumor cell lines. Ansamitocin P-3, a close structural analogue of Maytansinol (B1676226) Butyrate (B1204436), has shown potent, dose-dependent growth inhibition. For instance, it potently inhibited the proliferation of various cancer cell lines with half-maximal inhibitory concentrations (IC₅₀) in the picomolar range. nih.govnih.gov Studies on maytansinol, the parent alcohol, also show dose-dependent reduction in the growth and survival of cell lines like HCT116. medchemexpress.com This broad-spectrum activity highlights the potential of the maytansinoid scaffold in targeting diverse malignancies.

The maytansinoid class of molecules displays significantly higher cytotoxicity compared to many established chemotherapeutic agents. Maytansine (B1676224), for example, shows almost 100 times higher cytotoxicity in cells than the vinca (B1221190) alkaloids, which are also microtubule-targeting drugs. creative-biolabs.comnih.gov Within the maytansinoid family itself, subtle structural modifications can influence potency. Studies comparing maytansine with its semi-synthetic derivative S-methyl DM1 (a stable version of the ADC payload DM1) in MCF-7 breast cancer cells found that S-methyl DM1 was slightly more potent, with an IC₅₀ of 330 pmol/L compared to 710 pmol/L for maytansine. nih.gov Further semi-synthetic analogues have been developed that are even more potent in vitro than the parent maytansine compound. acs.org This high potency is a key attribute for their use in ADCs, where maximizing the cell-killing effect of the delivered payload is critical.

Cellular Response Studies

Beyond initial cytotoxicity, understanding the specific cellular mechanisms through which maytansinoids exert their effects is crucial. Research has consistently shown that their primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).

Assays measuring cell proliferation and viability confirm the potent anti-cancer effects of maytansinoids. In human breast tumor MCF-7 cells, both free maytansinoids (maytansine and S-methyl DM1) and antibody-conjugated forms potently inhibit cell proliferation at subnanomolar and nanomolar concentrations, respectively. nih.gov Similarly, Ansamitocin P-3 was found to potently inhibit the proliferation of MCF-7, HeLa, and other cell lines at picomolar concentrations in viability assays such as the sulforhodamine B (SRB) assay. nih.govnih.govglpbio.com These assays demonstrate that exposure to maytansinoids leads to a rapid and dose-dependent decrease in the number of viable cancer cells.

Flow cytometry analysis reveals the profound impact of maytansinoids on the cell cycle. These compounds are potent mitotic inhibitors that disrupt microtubule assembly, a process essential for cell division. nih.govnih.gov This disruption leads to an arrest of cancer cells in the G2/M phase of the cell cycle. nih.govaacrjournals.org In studies with HeLa cells, maytansine was identified as a very potent mitotic inhibitor, with cells in the G2 and M phases being the most sensitive to its cytotoxic effects. nih.gov

Detailed analysis in MCF-7 cells quantified this effect, showing that both maytansine and S-methyl DM1 induced G2/M arrest in a dose-dependent manner, with half-maximal effects occurring at picomolar concentrations. nih.govaacrjournals.org This arrest in the mitotic phase prevents cancer cells from completing division, ultimately triggering cell death pathways. nih.govnih.gov

The mitotic arrest induced by maytansinoids is a prelude to apoptosis, or programmed cell death. nih.gov Prolonged exposure leads to the activation of the spindle assembly checkpoint, which, when persistently activated, signals the cell to self-destruct. nih.govnih.gov

The mechanism of apoptosis induction involves multiple pathways. The disruption of microtubules can trigger the activation of caspases and mitochondrial-mediated cell death pathways. nih.gov Studies on Ansamitocin P-3 demonstrated that treatment of MCF-7 cells led to apoptosis, as evidenced by Annexin V staining and the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-known marker of apoptosis. nih.govplos.org In these experiments, the percentage of dead cells increased from 3% in untreated controls to 50% in cells treated with 50 pM of Ansamitocin P-3. nih.govresearchgate.net This induction of apoptosis is the ultimate mechanism by which maytansinoids effectively eliminate cancer cells, reinforcing their role as potent anticancer agents. nih.govmedchemexpress.com

Table of Mentioned Compounds

Preclinical In Vivo Tumor Model Evaluation

The preclinical assessment of maytansinol butyrate and its derivatives in vivo has primarily relied on xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies are crucial for evaluating the anti-tumor efficacy and understanding the compound's activity in a complex biological system.

Assessment of Tumor Growth Inhibition in Xenograft Models

Maytansinoid derivatives, closely related to this compound, have demonstrated significant anti-tumor activity in various xenograft models. For instance, Ansamitocin P-3, the isobutyrate ester of maytansinol, has shown potent tumor suppression in a gastric cancer xenograft model using SGC-7901 cells. aacrjournals.org While specific data for this compound is not extensively published, the performance of its analogues, such as DM1 and DM4 when used in antibody-drug conjugates (ADCs), provides strong evidence of the potential efficacy of this class of compounds.

Antibody-drug conjugates carrying maytansinoid payloads have been particularly effective. For example, an anti-CD30-MCC-DM1 conjugate induced tumor regression in xenograft models of anaplastic large cell lymphoma (Karpas 299), cutaneous T-cell lymphoma (HH), and Hodgkin's disease (L428). tandfonline.com Similarly, an anti-C242-DM1 conjugate led to complete regressions and even cures in mice with large COLO 205 colon tumor xenografts. The effectiveness of these ADCs highlights the potent cell-killing ability of the maytansinoid payload once it reaches the tumor site.

The table below summarizes representative findings of tumor growth inhibition by maytansinoid derivatives in preclinical xenograft models.

| Cell Line | Cancer Type | Compound/Conjugate | Outcome |

| SGC-7901 | Gastric Cancer | Ansamitocin P-3 | Significant tumor suppression aacrjournals.org |

| Karpas 299 | Anaplastic Large Cell Lymphoma | anti-CD30-MCC-DM1 | Tumor regression tandfonline.com |

| HH | Cutaneous T-cell Lymphoma | anti-CD30-MCC-DM1 | Tumor regression tandfonline.com |

| L428 | Hodgkin's Disease | anti-CD30-MCC-DM1 | Tumor regression tandfonline.com |

| COLO 205 | Colorectal Cancer | C242-DM1 | Complete tumor regression/cure |

| LoVo | Colorectal Cancer | C242-DM1 | Complete tumor regression |

| HT-29 | Colorectal Cancer | C242-DM1 | Complete tumor regression |

Molecular and Cellular Changes within the Tumor Microenvironment (e.g., gene expression analysis)

The activity of this compound within the tumor microenvironment is expected to be a composite of the effects of its maytansinol and butyrate components. Maytansinoids, as potent microtubule inhibitors, can induce immunogenic cell death (ICD). researchgate.net This mode of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), which can modulate the tumor microenvironment by attracting and activating immune cells, thus potentially stimulating an anti-tumor immune response.

The butyrate moiety can also significantly influence the tumor microenvironment. Butyrate is a known histone deacetylase (HDAC) inhibitor, and its presence can lead to changes in the expression of various genes. nih.govmdpi.com Studies on butyrate have shown that it can regulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, and its receptor. researchgate.net In some contexts, butyrate has been found to decrease the expression of VEGF and its upstream regulator, hypoxia-inducible factor (HIF). mdpi.com Furthermore, butyrate can influence the expression of genes related to cell metabolism and immune signaling. nih.govnih.gov For instance, butyrate can enhance the anti-tumor response of CD8+ T cells by activating IL-12 signaling. nih.gov It has also been shown to modulate the expression of various cytokines and their signaling pathways. nih.govnih.gov Chronic exposure to a butyrate-rich microenvironment has been shown to select for tumor cells with altered expression of enzymes involved in fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD), as well as changes in the expression of matrix metalloproteinases (MMP2, MMP9) and cell adhesion molecules like E-cadherin. researchgate.net

Bystander Killing Effects in Heterogeneous Cell Populations

A significant advantage of certain chemotherapeutic agents, particularly when delivered via ADCs, is their ability to exert a "bystander effect." This phenomenon refers to the killing of neighboring, antigen-negative tumor cells by the cytotoxic payload released from the targeted antigen-positive cells. nih.gov This is particularly important in solid tumors, which often exhibit heterogeneous expression of the target antigen. aacrjournals.org

For maytansinoid-based ADCs, the bystander effect is largely dependent on the properties of the linker and the released maytansinoid metabolite. aacrjournals.orgnih.gov When a maytansinoid ADC with a cleavable linker is internalized by an antigen-positive cell, the linker is cleaved in the lysosome, releasing the maytansinoid payload. nih.gov If this released payload is membrane-permeable, it can diffuse out of the target cell and into adjacent antigen-negative cells, inducing their death. aacrjournals.orgnih.govnih.gov

The hydrophobicity of the released maytansinoid metabolite is a key determinant of its membrane permeability and, consequently, its bystander killing potential. researchgate.netacs.org More hydrophobic metabolites can cross cell membranes more readily. Studies have shown that modifying the maytansinoid side chain to increase hydrophobicity can enhance the in vitro bystander killing activity of the corresponding ADC. acs.orgnih.gov For example, maytansinoid derivatives like DM1 and DM4, which are structurally related to this compound, are known to be components of ADCs that can induce a bystander effect. aacrjournals.orgnih.gov The released metabolites of these ADCs are sufficiently membrane-permeable to kill adjacent antigen-negative cells in co-culture assays and have shown efficacy in xenograft models with heterogeneous antigen expression. nih.govacs.orgnih.gov Therefore, an ADC carrying this compound, upon intracellular release, is expected to exhibit a potent bystander killing effect, which would be advantageous for treating heterogeneous solid tumors.

Targeted Delivery Systems and Strategies

Antibody-Drug Conjugates (ADCs) as Targeted Delivery Vehicles

ADCs represent a major class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents, such as maytansinoids, directly to tumor cells. creative-biolabs.combiochempeg.comuees.edu.ec This approach combines the antigen-selectivity of an antibody with the cell-killing power of a cytotoxic drug. adcreview.com An ADC is composed of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload. uees.edu.ec

Design Principles for Maytansinoid-Based ADCs

The design of a successful maytansinoid-based ADC is a multifaceted process that requires careful optimization of each of its three components to achieve a desirable therapeutic window.

The Antibody: The monoclonal antibody serves as the targeting component, and its selection is critical. It must bind to a tumor-associated antigen with high specificity and affinity. Humanized IgG1 antibodies are often used due to their longer half-life in circulation and their ability to engage the immune system. nih.gov

The Maytansinoid Payload: Maytansinoids are highly potent microtubule-targeting agents, often 100 to 1000 times more cytotoxic than traditional chemotherapeutic drugs, making them ideal payloads for ADCs. nih.govnih.gov Derivatives of maytansinol (B1676226), such as DM1 (mertansine) and DM4 (soravtansine), are chemically modified to include a thiol group, which allows for conjugation to the linker. uees.edu.ecnih.gov These modifications are typically made at the C3 position of the maytansinol core structure. biochempeg.com

The Linker: The linker is a crucial element that connects the antibody to the maytansinoid payload. Its stability in systemic circulation is paramount to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity. creative-biolabs.com There are two main categories of linkers used in maytansinoid ADCs:

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved once the ADC is internalized into the target cell, releasing the maytansinoid payload. Common cleavage mechanisms include:

Disulfide Linkers: These are cleaved in the reducing environment of the cell. The steric hindrance around the disulfide bond can be modulated to control the stability of the linker. nih.gov

Peptide Linkers: These are cleaved by lysosomal proteases, such as cathepsin B. nih.gov The sequence of the peptide can be optimized for stability and cleavage efficiency. biochempeg.com

Non-Cleavable Linkers: These linkers, such as a thioether linker formed using SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue (lysine) from the antibody. creative-biolabs.comnih.gov This results in a charged metabolite that is less able to diffuse out of the cell and cause bystander killing. nih.gov

Conjugation Chemistry: The method of attaching the linker and payload to the antibody is also a key design consideration. Most commonly, maytansinoids are conjugated to the lysine (B10760008) residues of the antibody. creative-biolabs.combiochempeg.com The reaction conditions are controlled to achieve a specific drug-to-antibody ratio (DAR), which is typically around 3.5 maytansinoid molecules per antibody. creative-biolabs.com This ensures a balance between potency and maintaining the favorable pharmacokinetic properties of the antibody.

A critical design aspect is the hydrophilicity of the linker. It has been shown that using a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), can help to bypass multidrug resistance (MDR). researchgate.net The resulting hydrophilic maytansinoid metabolite is a poorer substrate for efflux pumps like MDR1, leading to increased intracellular retention and enhanced cytotoxicity in resistant cells. researchgate.net

Table 1: Key Design Components of Maytansinoid-Based ADCs

| Component | Function | Examples/Key Features |

|---|---|---|

| Antibody | Targets specific tumor antigens | Humanized IgG1, High specificity and affinity |

| Payload | Induces cell death | DM1 (Mertansine), DM4 (Soravtansine) |

| Linker | Connects antibody and payload; controls drug release | Cleavable: Disulfide, Peptide Non-cleavable: Thioether (e.g., SMCC) | | Conjugation | Attaches linker-payload to the antibody | Typically via lysine residues; average DAR of ~3.5 |

Antigen Selection for Targeted Delivery

The success of a maytansinoid ADC is highly dependent on the choice of the target antigen. An ideal antigen for ADC therapy should exhibit several key characteristics:

High and Homogeneous Expression on Tumor Cells: The antigen should be abundantly present on the surface of cancer cells to maximize the binding and delivery of the ADC.

Limited Expression on Healthy Tissues: To minimize off-target toxicity, the antigen should have minimal expression on normal, healthy cells.

Efficient Internalization: Upon binding of the ADC, the antigen-ADC complex must be rapidly and efficiently internalized by the cell, a process known as receptor-mediated endocytosis.